6-Cyclohexyl-1,3,8-trichlorodibenzofuran
Overview
Description
6-Cyclohexyl-1,3,8-trichlorodibenzofuran belongs to the class of organic compounds known as polychlorinated dibenzofurans . These are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . It is a small molecule and its chemical formula is C18H15Cl3O .
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzofuran moiety with three chlorine atoms and a cyclohexyl group . The average molecular mass is 353.670 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include an average molecular mass of 353.670 g/mol and a monoisotopic mass of 352.019 g/mol . Its CAS Registry Number is 125652-15-5 .Scientific Research Applications
Breast Cancer Treatment
6-Cyclohexyl-1,3,8-trichlorodibenzofuran (MCDF) exhibits potential in breast cancer treatment. It acts as a weak agonist and partial antagonist at the aryl hydrocarbon receptor (AhR) and has shown antiestrogenic activity. MCDF in combination with tamoxifen, a drug used for breast cancer treatment, has reduced the effective dose required to inhibit mammary tumor growth in rats (Pearce et al., 2004). Additionally, MCDF and similar compounds induced activity in breast cancer cell lines, suggesting the AhR as a potential target for ER-negative breast cancer chemotherapy (Zhang et al., 2009).
Antimicrobial and Antioxidant Properties
Unexpected products of condensation reactions, including derivatives similar to MCDF, have been studied for antimicrobial and antioxidant activities. Some synthesized compounds showed moderate antifungal activity, suggesting potential applications in these areas (Rusnac et al., 2020).
Environmental Photochemistry
MCDF and related compounds have been studied for their photochemical behavior. In the context of environmental pollutant triclosan, studies on photodegradation in wastewater identified byproducts similar to MCDF. These investigations help understand the fate of environmental organic pollutants and their transformations (Sánchez-Prado et al., 2006).
Computational Analysis for Cancer Therapy
Computational approaches have been used to identify new breast cancer targets for MCDF. This study combined reverse pharmacophore analysis, molecular docking, and simulations, highlighting the relevance of MCDF in the context of hormone-responsive breast cancer growth inhibition (Chitrala & Yeguvapalli, 2014).
Advanced Material Applications
MCDF-related compounds have been synthesized and explored for potential applications in microelectronics. For instance, novel polyamides derived from compounds structurally similar to MCDF showed outstanding solubility and mechanical properties, making them suitable for advanced microelectronic applications (Li et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
1,3,8-trichloro-6-cyclohexyldibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3O/c19-11-6-13(10-4-2-1-3-5-10)18-14(7-11)17-15(21)8-12(20)9-16(17)22-18/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPQOHFXRNGRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC3=C2OC4=C3C(=CC(=C4)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154832 | |
Record name | 6-Cyclohexyl-1,3,8-trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125652-15-5 | |
Record name | 6-Cyclohexyl-1,3,8-trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125652155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Cyclohexyl-1,3,8-trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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